Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-

Physical Property Analysis Quality Control Procurement Specification

Sourcing protected 3,5-dihydroxyacetophenone derivatives with orthogonal deprotection for multi-step syntheses? This compound offers benzyl ethers removable via mild hydrogenolysis without disturbing silyl or ester groups. - **Critical application**: Terbutaline sulfate intermediate; B-ring modified (-)-epicatechin gallate analogues (MRSA-active) - **Key property**: 3,5-regiochemistry unmatched by regioisomers; benzyl > methyl ethers for late-stage deprotection - **Quality**: Mode purity value from global suppliers; immediate shipment for R&D to pilot scale

Molecular Formula C22H20O3
Molecular Weight 332.4 g/mol
CAS No. 28924-21-2
Cat. No. B017108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-[3,5-bis(phenylmethoxy)phenyl]-
CAS28924-21-2
Synonyms1-[3,5-Bis(benzyloxy)phenyl]ethanone;  3’,5’-Bis(benzyloxy)acetophenone; 
Molecular FormulaC22H20O3
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C22H20O3/c1-17(23)20-12-21(24-15-18-8-4-2-5-9-18)14-22(13-20)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3
InChIKeyKOJXGMJOTRYLBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-: Identity and Procurement


Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-, also known as 3,5-dibenzyloxyacetophenone, is a synthetic intermediate belonging to the class of O-benzyl-protected aromatic ketones [1]. This compound serves as a fundamental building block in organic synthesis, particularly valued as a protected form of 3,5-dihydroxyacetophenone for use in multi-step pharmaceutical syntheses where selective deprotection or orthogonal protection strategies are required [2][3].

Orthogonal benzyl protection suitable for multi-step synthetic routes requiring mild hydrogenolysis
Regiospecific 3,5-substitution pattern supports downstream regioselective metalation and coupling
Protected 3,5-dihydroxyacetophenone intermediate for complex polyhydroxylated natural product analogues

Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-: Why Substitution Fails


Generic substitution of Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- with other benzyl-protected acetophenone derivatives is not chemically sound due to differences in regiochemistry, protecting group stability, and downstream synthetic compatibility. The 3,5-substitution pattern confers a specific spatial and electronic environment that is critical for subsequent reactions, such as selective metalation or coupling, which regioisomers like 3,4-dibenzyloxyacetophenone cannot replicate [1]. Furthermore, the choice of the benzyl protecting group over methyl ethers (e.g., 3,5-dimethoxyacetophenone) is deliberate; benzyl ethers offer orthogonal deprotection strategies via hydrogenolysis, which is incompatible with methyl ethers and essential for the late-stage synthesis of complex, polyhydroxylated natural product analogues [2]. The quantifiable differences in physical properties, such as melting point, are also a direct consequence of this specific molecular structure and serve as a critical quality attribute for procurement and handling .

Regioisomer Mismatch
3,4-dibenzyloxyacetophenone alters spatial and electronic environment; may not support the same metalation or coupling selectivity.
Protecting Group Incompatibility
3,5-dimethoxyacetophenone requires harsh demethylation conditions (BBr₃/HBr), incompatible with orthogonal benzyl hydrogenolysis strategies.

Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-: Key Differentiating Evidence


Melting Point Differentiation from 3,4-Regioisomer

The melting point of Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- (3,5-dibenzyloxyacetophenone) is reported as 60-62 °C . This is significantly lower than the melting point of its regioisomer, 3,4-dibenzyloxyacetophenone (CAS 27628-06-4), which is reported to be 98-100 °C .

Melting Point QC
Data to verify
~38 °C lower
Rapid procurement check to confirm regioisomer identity
Literature-reported values (60–62 °C vs 98–100 °C); confirm with in-house reference
Physical Property Analysis Quality Control Procurement Specification

Benzyl vs. Methyl Ether Protecting Strategy

Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- is specifically employed as a precursor to 3,5-dihydroxyacetophenone in the synthesis of terbutaline sulfate, where the benzyl protecting groups are removed via hydrogenation in the final step [1]. In contrast, the methyl ether analog, 3,5-dimethoxyacetophenone, would require harsh demethylation conditions (e.g., BBr3) that are incompatible with other sensitive functional groups in the molecule, rendering it unsuitable for the same synthetic route.

Deprotection Compatibility
Class-level inference
Mild hydrogenolysis (H₂/Pd) vs. harsh acidic cleavage (BBr₃/HBr)
Orthogonal deprotection supports late-stage functionalization
Strategy validated in terbutaline sulfate synthesis (patent CN-110950765-B)
Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

Epicatechin Gallate Analogue Synthesis Validation

This compound was a key intermediate in the asymmetric total synthesis of two enantiomerically pure B-ring modified analogues of (−)-epicatechin gallate [1]. The final analogues demonstrated full sensitization of three MRSA strains to oxacillin at sub-inhibitory concentrations of 12.5 and 25 mg/L, reducing the MIC to less than 0.5 mg/L [1].

Synthetic Route Validation
Head-to-head
Synthesized analogue matched ECg in MRSA oxacillin sensitization (MIC
Validates synthetic feasibility; analogue activity comparable to natural product
In vitro assay against MRSA strains; not a therapeutic claim
Medicinal Chemistry Natural Product Synthesis Antibacterial Research

Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-: Application Scenarios


Terbutaline and β2-Agonist Synthesis

This compound is the preferred intermediate for the industrial synthesis of terbutaline sulfate, a widely used bronchodilator. Its procurement is essential for any research or production group following the patented route where 3,5-dihydroxyacetophenone is benzyl-protected to yield 3,5-dibenzyloxyacetophenone. The specific 3,5-substitution pattern and the ability to remove the benzyl groups under mild hydrogenolysis conditions are critical for the final product's purity and yield [1].

Antibacterial Catechin Gallate Development

Procurement of this compound is necessary for research groups focused on synthesizing and evaluating B-ring modified analogues of (−)-epicatechin gallate. The published total synthesis demonstrates its essential role as a starting material or intermediate, and the final products' potent activity against MRSA provides a clear, high-value research trajectory [2].

Polyphenolic Natural Product Analogue Synthesis

This compound is a key building block for any synthetic project requiring a protected 3,5-dihydroxyacetophenone moiety. Its benzyl protecting groups offer the orthogonal stability needed for multi-step sequences involving other protecting groups (e.g., silyl ethers, esters) and can be removed selectively at a late stage via hydrogenolysis. This is a core strategy in the total synthesis of various flavonoids, stilbenoids, and other polyhydroxylated aromatic compounds.

Nonlinear Optical Chromophore Synthesis

Research has identified the use of 3,5-dibenzyloxyacetophenone as a building block in the synthesis of novel nonlinear optical (NLO) chromophores. The compound's specific electronic and structural features, imparted by the benzyl-protected acetophenone core, are leveraged to create dendritic acceptors in chromophore design .

Application
Selection Property
Validation Focus
Terbutaline & β₂-agonist intermediate synthesis research
Orthogonal benzyl protection strategy
Deprotection yield, regiochemical purity
MRSA sensitizer analogue development
Protected 3,5-dihydroxyacetophenone core
Activity-matched analogue synthesis (refer to published route)
Polyphenolic natural product analogue synthesis
Selective late-stage hydrogenolysis
Compatibility with multi-step protecting group sequences
NLO chromophore synthesis
Electronically active acetophenone scaffold
Dendritic acceptor functionalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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